![molecular formula C21H15F2N3O2 B11115053 4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11115053.png)
4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff bases are formed by the condensation reaction between an aldehyde and a primary or secondary amine. This particular compound is characterized by the presence of fluorine atoms and a hydrazinecarbonyl group, which contribute to its unique chemical behavior .
Méthodes De Préparation
The synthesis of 4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazinecarbonyl group can participate in condensation reactions with aldehydes or ketones to form new Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . The presence of fluorine atoms and the hydrazinecarbonyl group contribute to its binding affinity and specificity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
4-FLUORO-N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:
- 4-fluoro-N-(3-{N’-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
- 4-Fluoro-N-(3-(hydrazinecarbonyl)phenyl)benzamide
These compounds share similar structural features, such as the presence of fluorine atoms and hydrazinecarbonyl groups. the specific substitution patterns and the nature of the substituents can influence their chemical behavior and applications.
Propriétés
Formule moléculaire |
C21H15F2N3O2 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
3-[(4-fluorobenzoyl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15F2N3O2/c22-17-8-4-14(5-9-17)13-24-26-21(28)16-2-1-3-19(12-16)25-20(27)15-6-10-18(23)11-7-15/h1-13H,(H,25,27)(H,26,28)/b24-13+ |
Clé InChI |
MCQLWDDSWCPTCV-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)N/N=C/C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)NN=CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


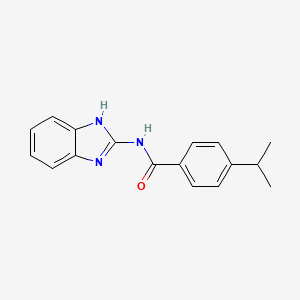
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11114983.png)
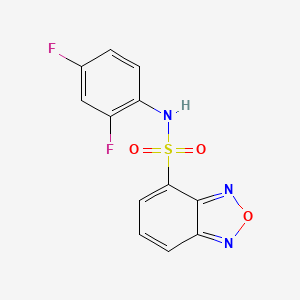
![N-[4-(morpholin-4-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114991.png)
![N-({N'-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B11114995.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11115002.png)
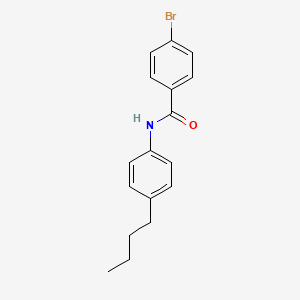
![N-(2-{2-[(E)-1-(2,5-Dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B11115022.png)
![N-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B11115023.png)
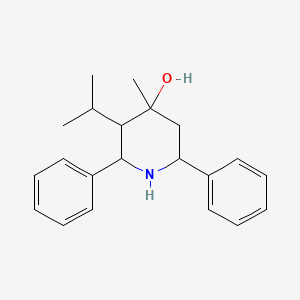
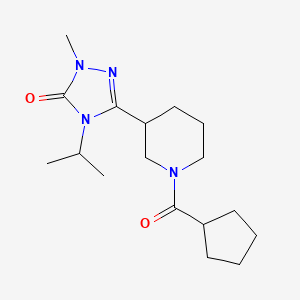
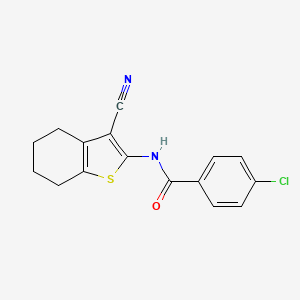
![{6-Bromo-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11115058.png)
![N-{4-[(2-iodophenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11115063.png)
